molecular formula C14H16ClNO2S2 B2910419 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309622-98-6

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2910419
CAS No.: 2309622-98-6
M. Wt: 329.86
InChI Key: RUCLPEZNGLUNAW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry research, combining a benzenesulfonamide scaffold with a thiophene heterocycle. The benzenesulfonamide group is a privileged structure in drug design, known for its ability to interact with various enzymatic targets and is a key feature in several classes of therapeutic agents, including diuretics and carbonic anhydrase inhibitors . The incorporation of the thiophene ring is of particular note, as this heterocycle is widely recognized for its diverse pharmacological properties. Thiophene derivatives have been extensively reported to exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, antifungal, and anticancer effects . The molecular architecture of this compound, which links these two bioactive motifs through a sterically shielded 2-methylpropyl chain, suggests potential for unique target binding and physicochemical properties. This makes it a valuable chemical tool for researchers exploring new structure-activity relationships, developing targeted inhibitors, or screening for novel bioactive molecules in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2S2/c1-14(2,11-6-7-19-9-11)10-16-20(17,18)13-5-3-4-12(15)8-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCLPEZNGLUNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzenesulfonamides .

Scientific Research Applications

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with four analogs from the evidence:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Sulfonamide Core N-Linked Alkyl Chain Features Key Differences
Target Compound C₁₄H₁₇ClNO₂S₂ 348.9 3-Cl 2-Methyl-2-(thiophen-3-yl)propyl Reference compound
3-Chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide (1396707-27-9) C₁₄H₁₆ClNO₄S₂ 361.9 3-Cl, 4-OCH₃ 3-Hydroxy-3-(thiophen-2-yl)propyl - Methoxy group at C4 (electron-donating vs. Cl’s electron-withdrawing effect).
- Hydroxy group increases polarity, potentially enhancing solubility.
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (2034264-98-5) C₁₇H₁₆ClNO₅S₂ 413.9 3-Cl, 4-OCH₃ 2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl - Furan introduces oxygen heteroatom (vs. thiophene’s sulfur).
- Additional hydroxyl group and furan increase molecular weight and polarity.
5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide (1421483-74-0) C₁₄H₁₇ClNO₄S₂ 386.9 Thiophene-2-sulfonamide core (vs. benzene) 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl - Sulfonamide attached to thiophene (smaller aromatic system).
- Dimethylfuran adds steric bulk, potentially reducing membrane permeability.
PZ-1361 (2095849-69-5) C₂₅H₂₆ClN₂O₃S 493.0 3-Cl 1-(3-([1,1′-Biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl - Piperidine and biphenyl groups enhance steric bulk and receptor binding specificity.
- Higher molecular weight may reduce solubility but improve target affinity.

Functional Implications of Structural Differences

  • Electron Effects : The 3-chloro substituent on the benzene ring (target compound and ) is electron-withdrawing, increasing the sulfonamide’s acidity and hydrogen-bonding capacity. In contrast, the 4-methoxy group in and is electron-donating, which may alter binding interactions in biological targets .
  • The dual heterocycles in (furan + thiophene) may enhance binding to receptors with mixed hydrophobic/polar pockets .
  • Piperidine and biphenyl groups in PZ-1361 () likely improve receptor selectivity but increase metabolic complexity .

Pharmacological Considerations

  • 5-HT7 Receptor Antagonism : PZ-1361 () demonstrates that bulky N-alkyl chains (e.g., piperidine-biphenyl) enhance receptor affinity. The target compound’s simpler thiophene-propyl group may offer a balance between potency and pharmacokinetic properties .
  • Solubility and Bioavailability : Hydroxy groups in and improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s lack of polar substituents suggests higher lipophilicity, favoring CNS activity .

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